molecular formula C10H9NO B1295977 5-(4-Methylphenyl)isoxazole CAS No. 7064-35-9

5-(4-Methylphenyl)isoxazole

Cat. No. B1295977
CAS RN: 7064-35-9
M. Wt: 159.18 g/mol
InChI Key: BJVLLTZZYAWHGW-UHFFFAOYSA-N
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Description

The compound 5-(4-Methylphenyl)isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a common structure found in various bioactive molecules with pharmaceutical and agrochemical properties . The substitution of a 4-methylphenyl group at the 5-position of the isoxazole ring can potentially alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes, which can be induced by light, leading to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane to produce 3-substituted 5-(tributylstannyl)isoxazoles . Additionally, the reaction of methylthio ester with NH2OH·HCl at room temperature can yield p-methylphenylvinyl isoxazolone .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. Single crystal X-ray diffraction provides detailed structural information, as demonstrated for 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole monohydrate and 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide . NMR spectroscopy, including 1H and 13C NMR, is also used to characterize the structure of isoxazole compounds . Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular properties and provide insights into the electronic structure and potential energy distribution .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, the iodination and palladium-catalyzed benzoylation of 5-(tributylstannyl)-3-methylisoxazole can yield 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone, respectively . The palladium-catalyzed cross-coupling reaction followed by catalytic hydrogenation can lead to the formation of different heterocyclic compounds . Photochemical reactions can also play a role in the transformation of isoxazole derivatives, as seen in the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's basicity, acidity, and tautomeric forms . The solubility and lipophilicity of these compounds can be predicted using computational tools, which are important for assessing their drug-likeness and potential as pharmaceutical agents . The mesomorphic behavior of certain isoxazole derivatives, such as the exhibition of cholesteric or smectic phases, can be studied using polarizing microscopy .

Scientific Research Applications

Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .

Safety And Hazards

The safety data sheet for 5-(4-Methylphenyl)isoxazole suggests that personal protective equipment/face protection should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid ingestion, inhalation, and contact with skin, eyes, or clothing .

Future Directions

Isoxazole derivatives, including 5-(4-Methylphenyl)isoxazole, have been recognized for their significant biological activities and therapeutic potential . Future research could focus on the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLLTZZYAWHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296834
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)isoxazole

CAS RN

7064-35-9
Record name 7064-35-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(P-TOLYL)ISOXAZOLE
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Synthesis routes and methods

Procedure details

At 0° C. a solution of hydroxylamine-O-sulfonic acid (93 g) in dry methanol (700 ml) is added over 2 min to a solution of crude 3-dimethylamino-1-p-tolylprop-2-en-1-one (148 g) in dry methanol (1 l). The mixture is stirred at ambient temperature for 20 min, then carefully poured into a solution of sodium bicarbonate (150 g) in water (1 l). After standing at room temperature over night (for convenience) the precipitate is collected and dried to give crude 5-(4-methylphenyl)-isoxazole. In order to obtain purer product, the material can be purified by flash cromatography on silica gel, using hexane/ethyl acetate (4:1) as eluent.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
OG Shakirova, NV Kuratieva, LG Lavrenova… - Polyhedron, 2018 - Elsevier
Novel copper(II) coordination compounds with 3-amino-5-(4-methylphenyl)isoxazole (L) such as [CuL 4 Cl]Cl (I), [CuL 4 (NO 3 ) 2 ] (II) and [CuL 3 SO 4 ] (III), have been synthesized. …
Number of citations: 4 www.sciencedirect.com
VI Potkin, NA Bumagin, SK Petkevich… - Russian Journal of …, 2015 - Springer
Reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols under the conditions of Williamson reaction afforded the corresponding 3-aryloxymethyl-5-phenyl(p-tolyl)…
Number of citations: 13 link.springer.com
NA Bumagin, SK Petkevich, AV Kletskov… - Chemistry of Heterocyclic …, 2017 - Springer
A reaction sequence involving transformations of 5-(4-methylphenyl)isoxazole and 4,5-dichloroisothiazole derivatives containing an amidoxime group at position 3 allowed to …
Number of citations: 15 link.springer.com
VI Potkin, EA Dikusar, SK Petkevich… - Russian Journal of …, 2016 - Springer
Condensation of aromatic, isoxazole, and ferrocene aldehydes as well as 1,1’-diacetylferrocene with 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide afforded various N-…
Number of citations: 1 link.springer.com
VI Potkin, NA Bumagin, AV Kletskov… - Russian Journal of …, 2016 - Springer
From (4,5-dichloroisothiazol-3-yl)phenylmethanol by Ritter reaction a substituted acetamide was synthesized that at hydrolysis with HCl afforded (4,5-dichloroisothiazol-3-yl)…
Number of citations: 9 link.springer.com
SK Petkevich, AV Kletskov, AP Kadutskii… - Russian Journal of …, 2018 - researchgate.net
Three-component cascade cyclocondensation of naphthalen-2-amine with cyclic β-dicarbonyl compounds and isoxazole-or isothiazolecarbaldehydes afforded new structural analogs …
Number of citations: 3 www.researchgate.net
I Chopra, RK Walia, R Singh - Pesticide Research Journal, 2006 - indianjournals.com
A series of 3-(4-substituted phenyl)-5-(2/4-substituted phenyl) isoxazoles (XIX-XXIX) have been synthesized from 1 -(4-substituted phenyll-3-(4-substituted phenyll-2-propen-1 -one (VIII-…
Number of citations: 6 www.indianjournals.com
AA El-Emam, KA Alrashood, MA Al-Omar… - Molecules, 2012 - mdpi.com
The reaction of adamantane-1-carbohydrazide (1) with heterocyclic aldehydes, namely 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde (2a), 5-(4-methylphenyl)isoxazole-3-…
Number of citations: 29 www.mdpi.com
N Yasuda, H Iwagami, Y Sasaki - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
The most active anti-pseudomonal penicillins so far prepared by derivatization of the amino group of ampicillin or amoxicillin characteristically have a hydroxyl group or a carbonyl …
Number of citations: 15 www.jstage.jst.go.jp
VI Potkin, SK Petkevich, AV Kletskov… - Russian journal of …, 2018 - Springer
The reduction of acetylcymantrene with sodium tetrahydridoborate gave cymantrenylethanol which was acylated with 4,5-dichloroisothiazole- and 5-(4-methylphenyl)isoxazole-3-…
Number of citations: 5 link.springer.com

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